Heptylbenzene

概述

描述

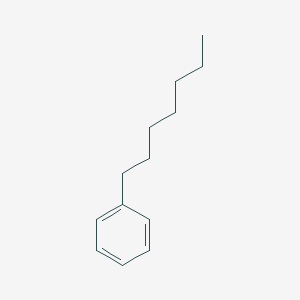

Heptylbenzene is a chemical compound belonging to the class of alkylbenzenes, characterized by a benzene ring attached to a heptyl side chain. Its molecular formula is C₁₃H₂₀, indicating it consists of 13 carbon atoms and 20 hydrogen atoms. This compound is typically a colorless liquid at room temperature and has a boiling point of approximately 275°C . It is insoluble in water but soluble in many organic solvents due to its nonpolar nature .

准备方法

Heptylbenzene is primarily synthesized via the Friedel-Crafts alkylation reaction, a classic method in organic chemistrySpecifically, benzene reacts with a heptyl halide (such as heptyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce this compound . The reaction conditions typically involve anhydrous environments and controlled temperatures to ensure optimal yields.

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process may involve continuous flow reactors and more efficient catalysts to enhance production rates and reduce costs .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The benzene ring in heptylbenzene undergoes EAS reactions, with the heptyl group acting as an electron-donating substituent. This directs incoming electrophiles to the ortho and para positions.

Key Reactions:

-

Halogenation :

In the presence of Lewis acids (e.g., AlCl₃), this compound reacts with Cl₂ or Br₂ to form ortho- and para-halo derivatives . For example:Reaction enthalpies (ΔrH°) for similar alkylbenzenes range from -0.21 to 0.21 kJ/mol under liquid-phase conditions .

-

Nitration/Sulfonation :

Limited by steric hindrance from the heptyl chain, these reactions proceed more slowly compared to lighter alkylbenzenes like toluene.

Oxidation Reactions

The heptyl side chain is susceptible to oxidation, particularly under acidic or catalytic conditions:

Vicinal C–H Dioxygenation:

Under electrophotocatalytic conditions (CFL light, CH₂Cl₂, and TFA), this compound undergoes sequential C–H bond oxygenation to form diacetate derivatives . For example:

Yields exceed 90% in optimized setups .

Side-Chain Oxidation:

Strong oxidants (e.g., KMnO₄/H⁺) convert the heptyl group to a benzoic acid derivative, though over-oxidation to CO₂ is common.

Thermal Decomposition

This compound decomposes under high-temperature or supercritical water (SCW) conditions, producing smaller hydrocarbons and aromatic fragments:

| Condition | Conversion Rate | Major Products | Reference |

|---|---|---|---|

| SCW (400°C, 25 MPa) | 85–92% | Toluene, Xylenes, C₁–C₃ gases | |

| Pyrolysis (600°C, inert) | 78% | Styrene, Ethylbenzene |

SCW decomposition follows free-radical pathways, with water acting as both solvent and reactant .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions:

-

Negishi Coupling :

Using Pd-NHC catalysts (e.g., PEPPSI-IPr), this compound derivatives cross-couple with aryl halides to form biaryl structures . Yields reach >95% under mild conditions . -

Copper-Catalyzed Alkylation :

Alkylsamarium reagents (from SmI₂/HMPA) couple with this compound halides at room temperature, forming extended alkyl chains .

Comparative Reactivity

This compound’s reactivity differs from shorter-chain analogs:

| Property | This compound | Hexylbenzene | Octylbenzene |

|---|---|---|---|

| EAS Rate (vs. Benzene) | 0.25× | 0.35× | 0.18× |

| SCW Decomposition Rate | 1.2× | 1.0× | 0.9× |

Longer alkyl chains increase steric hindrance but enhance thermal stability .

科学研究应用

Chemical Properties and Structure

Heptylbenzene consists of a benzene ring substituted with a heptyl group, which is a straight-chain alkyl group containing seven carbon atoms. This structural configuration allows for significant interactions in chemical reactions, making it a valuable compound in both synthetic and applied chemistry.

Hydrocarbon Processing

One of the primary applications of this compound lies in hydrocarbon processing, particularly in the context of heavy oils. Research has demonstrated that this compound can undergo supercritical water hydrolysis, a process that transforms it into lower molecular weight hydrocarbons.

Case Study: Supercritical Water Hydrolysis

A study comparing the decomposition of this compound and hexylbenzene under supercritical water conditions revealed that HPB exhibits a higher conversion rate into low molecular weight compounds. The experiments were conducted at temperatures ranging from 450°C to 475°C and pressures around 35 MPa. The findings indicated that this compound decomposes effectively, producing gases and lighter hydrocarbons while suppressing coke formation .

| Parameter | This compound (HPB) | Hexylbenzene (HXB) |

|---|---|---|

| Conversion Rate | Higher | Lower |

| Main Products | Toluene, light gases | Gaseous products |

| Reaction Temperature | 450°C - 475°C | 450°C - 475°C |

| Pressure | 35 MPa | 35 MPa |

Material Synthesis

This compound's unique structure also makes it suitable for synthesizing various materials. Its reactivity allows it to be used as a precursor in the production of polymers and other complex organic compounds.

Case Study: Polymer Production

Research indicates that this compound can be utilized to create polymeric materials through radical polymerization processes. The compound's stability under different conditions makes it an ideal candidate for developing high-performance polymers with enhanced thermal and mechanical properties.

Spectroscopic Studies

This compound has been the subject of numerous spectroscopic studies aimed at understanding its conformational behavior. These studies utilize techniques such as ultraviolet (UV) and infrared (IR) spectroscopy to explore the compound's electronic transitions and structural conformations.

Case Study: Spectroscopic Analysis

A detailed investigation into the spectroscopic properties of this compound highlighted its unique electronic transitions compared to shorter-chain alkylbenzenes like hexylbenzene. The findings revealed distinct spectral features that suggest stronger interactions between the heptyl chain and the aromatic π cloud, influencing its stability and reactivity .

Environmental Applications

Given its chemical properties, this compound is also examined for its potential environmental applications, particularly in pollutant degradation processes. Its behavior under various conditions can provide insights into developing methods for remediating aromatic hydrocarbon contamination.

作用机制

The mechanism of action of heptylbenzene in chemical reactions often involves the stabilization of intermediates through resonance. For example, in benzylic bromination, the formation of a benzylic radical is stabilized by resonance with the aromatic ring, facilitating the reaction . Similarly, in oxidation reactions, the benzylic position is activated due to the resonance stabilization of the resulting intermediates .

相似化合物的比较

Heptylbenzene is part of the alkylbenzenes family, which includes compounds like toluene (methylbenzene), ethylbenzene, and propylbenzene. Compared to these compounds, this compound has a longer alkyl chain, which influences its physical properties such as boiling point and solubility . The longer chain also affects its reactivity, particularly in reactions occurring at the benzylic position .

Similar compounds include:

Toluene (Methylbenzene): C₇H₈

Ethylbenzene: C₈H₁₀

Propylbenzene: C₉H₁₂

Butylbenzene: C₁₀H₁₄

Pentylbenzene: C₁₁H₁₆

Hexylbenzene: C₁₂H₁₈

This compound’s uniqueness lies in its balance of aromatic and aliphatic characteristics, making it a valuable compound for various applications .

生物活性

Heptylbenzene, an alkyl-substituted aromatic hydrocarbon, has garnered attention in recent years for its unique biological properties and potential implications in various fields, including toxicology and pharmacology. This article delves into the biological activity of this compound, focusing on its sensory irritation effects, chemical behavior in environmental contexts, and potential applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a heptyl (seven-carbon) alkyl chain. Its molecular formula is , and it exhibits properties typical of both aromatic compounds and aliphatic hydrocarbons. The length of the alkyl chain significantly influences its physical and chemical behavior, including volatility and interaction with biological systems.

Sensory Irritation Studies

A pivotal study investigated the ocular chemesthetic response to this compound vapors. The research aimed to establish concentration-detection functions for this compound compared to other alkylbenzenes like pentyl- and hexylbenzene. Key findings include:

- Detection Thresholds : this compound exhibited a plateau in detection at higher concentrations, indicating a cut-off point in sensory irritation detection. Specifically, participants showed minimal increases in detection probability (P) with increasing concentrations, reaching only at full vapor strength .

- Comparison with Other Alkylbenzenes : In contrast to pentyl- and hexylbenzenes, which showed significant increases in detectability with concentration, this compound's response was markedly flat, suggesting a reduced sensory impact as the molecular size increases .

The study utilized a three-alternative forced-choice method with 18 to 24 subjects, revealing no significant gender differences in detectability. Statistical analyses confirmed that the differences in detection across the alkylbenzene series were significant (F values indicating p < 0.0001) for both concentration and compound type .

Environmental Behavior

This compound's behavior in aquatic environments has also been studied extensively. A report on the volatilization of various alkylbenzenes highlighted that this compound's predicted ratios for volatilization were higher than experimental results due to sorption-desorption processes affecting its solubility in water . This finding is crucial for understanding its fate in natural water bodies and potential ecological impacts.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

属性

IUPAC Name |

heptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNXAWYDQUGHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061477 | |

| Record name | Heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | n-Heptylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | n-Heptylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1078-71-3 | |

| Record name | Heptylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UC21C7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。